molecular formula C9H18N2O B13527475 rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine

rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine

Cat. No.: B13527475
M. Wt: 170.25 g/mol
InChI Key: HSSMURRIIYHIMX-IUCAKERBSA-N
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Description

The compound “rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine” is a chiral amine with a unique bicyclic structure It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce any double bonds.

    Introduction of the amine group: The bicyclic core can be functionalized with a methylamine group through nucleophilic substitution reactions. This often involves the use of reagents such as methyl iodide and a base like sodium hydride.

    Resolution of enantiomers: Since the compound is a racemic mixture, chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent may be employed to separate the enantiomers if needed.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include:

    Bulk synthesis of the bicyclic core: Utilizing high-pressure reactors for the Diels-Alder reaction and hydrogenation.

    Amination: Large-scale nucleophilic substitution reactions using automated systems to control reagent addition and reaction conditions.

    Purification and resolution: Industrial chromatography systems or crystallization tanks for the separation of enantiomers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bicyclic core or reduce any oxidized forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine site or other reactive positions on the bicyclic core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydride) for nucleophilic substitution.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the bicyclic core or amine group.

    Substitution: Various alkylated or functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with amine groups.

    Chiral Probes: Utilized in studying chiral recognition and interactions in biological systems.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Chiral Drugs: Its enantiomers may exhibit different biological activities, making it valuable in the development of chiral drugs.

Industry

    Material Science: Used in the synthesis of polymers and materials with specific chiral properties.

Mechanism of Action

The mechanism by which rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic structure provides a rigid framework that can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}amine: Lacks the dimethyl groups on the amine.

    rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}ethylamine: Contains ethyl groups instead of dimethyl groups.

    rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}propylamine: Contains propyl groups instead of dimethyl groups.

Uniqueness

The presence of the dimethylamine group in rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different alkyl groups.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C9H18N2O/c1-11(2)6-9-5-10-3-8(9)4-12-7-9/h8,10H,3-7H2,1-2H3/t8-,9-/m0/s1

InChI Key

HSSMURRIIYHIMX-IUCAKERBSA-N

Isomeric SMILES

CN(C)C[C@]12CNC[C@H]1COC2

Canonical SMILES

CN(C)CC12CNCC1COC2

Origin of Product

United States

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